Ketoprofen methyl ester
Overview
Description
Ketoprofen methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oral Delivery and Reduced Toxicity : Ester prodrugs of ketoprofen, especially the methyl derivative, are promising for oral treatment of chronic inflammation, offering reduced hepatotoxicity and gastrointestinal irritation (Mazumder et al., 2021).
Dermal Prodrugs : Polyoxyethylene esters, as dermal prodrugs of ketoprofen, show good water stability, rapid enzymatic cleavage, and enhanced percutaneous absorption and anti-inflammatory activity compared to parent drugs (Bonina et al., 2001).
Improved Pharmacokinetics and Non-Ulcerogenic Properties : Novel ester prodrugs of ketoprofen offer significant anti-inflammatory activity without gastric ulceration, along with improved pharmacokinetic properties (Dhakane et al., 2016).
Safer Therapeutic Option : Ester prodrugs of ketoprofen demonstrate promising anti-inflammatory activity and lower ulcerogenic index, making them safer for long-term treatment of inflammatory diseases (Ahmed et al., 2016).
Topical Delivery Using Nanoemulsion : A nanoemulsion formulated using Palm Oil Esters (POEs) is effective for topical delivery of ketoprofen, offering suitable drug release through methyl acetate cellulose membrane (Sakeena et al., 2010).
Reducing Fibrotic Overgrowth : Ketoprofen-grafted alginate microcapsules effectively reduce pericapsular fibrotic overgrowth after transplantation, particularly when the drug is covalently conjugated by an ester linkage (Noverraz et al., 2018).
Synthesis Optimization : The optimal mole ratio for synthesizing Ketoprofen Eugenol Ester is found to be 1:6 for the highest yield, absorbance, and peak area (Yugatama et al., 2019).
Improved Lipophilicity and Skin Permeation : Certain ketoprofen esters exhibit increased lipophilicity and higher permeation through human skin, showing better in vitro profiles and in vivo anti-inflammatory activity (Bonina et al., 2003).
Transdermal Drug Delivery Systems : Electrospinning has been used to create ketoprofen methyl ester-loaded cellulose acetate fibers with sustained and controlled release properties (Xiao-mei, 2010).
Metabolite Characterization : The characterization of human ketoprofen metabolites, including ester glucuronides and phase I metabolites, aids in accurate quantification (Skordi et al., 2004).
Future Directions
Research is ongoing to understand the role of compounds like Ketoprofen methyl ester in neuroinflammation and neurodegenerative disorders . One such analog, 11 C-ketoprofen-methyl ester, displayed promising cyclooxygenase-1 selectivity and brain uptake in rats with systemic inflammation . This suggests potential future directions for the use of this compound in medical imaging and treatment of neuroinflammatory conditions .
Mechanism of Action
Target of Action
Ketoprofen methyl ester primarily targets Cyclooxygenase-1 (COX-1) . COX-1 is a rate-limiting enzyme in the synthesis of pro-inflammatory prostanoids from arachidonic acid . It plays a crucial role in the inflammatory response to injury, infection, and disease .
Mode of Action
This compound acts as a prodrug . It penetrates the blood-brain barrier and undergoes hydrolysis to its pharmacologically active acid form . The anti-inflammatory effects of ketoprofen are believed to be due to the inhibition of COX-1 . This inhibition results in a decrease in the synthesis of pro-inflammatory prostanoids from arachidonic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1, this compound reduces the production of pro-inflammatory prostanoids, which are key mediators of inflammation and pain .
Pharmacokinetics
This compound is a prodrug that is designed to improve the bioavailability of ketoprofen . It crosses the blood-brain barrier and is subsequently hydrolyzed to its active form . The duodenum and jejunum regions of the intestine metabolize the ester to form active drugs and aid in absorption .
Result of Action
The result of this compound’s action is a reduction in inflammation and pain. In vivo imaging studies have shown that it can detect COX-1 activation in models of neuroinflammation and neurodegenerative disorders . Moreover, PET images revealed a high accumulation of this compound in the inflamed regions in rat brain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound in plasma can vary between different species . Additionally, the hydrolytic activities in commercially purchased and freshly collected plasma may be different and species-dependent . Esterase inhibitors also have different effects on preventing hydrolysis of the ester-containing drugs in the plasma of different species .
Biochemical Analysis
Biochemical Properties
Ketoprofen methyl ester interacts with cyclooxygenase (COX), a rate-limiting enzyme in the synthesis of pro-inflammatory prostanoids from arachidonic acid . It has been reported that this compound can detect COX-1 activation in models of neuroinflammation and neurodegenerative disorders .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with COX-1. By detecting COX-1 activation, it can provide insights into the inflammatory response within cells
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with COX-1. It is believed to exert its effects at the molecular level through this interaction, potentially influencing enzyme activity and changes in gene expression .
Metabolic Pathways
It is known to interact with COX-1, but the specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, require further study .
Properties
IUPAC Name |
methyl 2-(3-benzoylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOCOYIPJQMGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346303 | |
Record name | Ketoprofen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47087-07-0 | |
Record name | Ketoprofen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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